molecular formula C10H14N2O2S B13272205 N-[3-(Methylsulfanyl)propyl]-2-nitroaniline

N-[3-(Methylsulfanyl)propyl]-2-nitroaniline

Cat. No.: B13272205
M. Wt: 226.30 g/mol
InChI Key: FUNHEKRYRHNLDY-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]-2-nitroaniline is an organic compound with the molecular formula C10H14N2O2S. It is characterized by the presence of a nitro group attached to an aniline ring, along with a methylsulfanylpropyl substituent. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylsulfanyl)propyl]-2-nitroaniline typically involves the reaction of 2-nitroaniline with 3-(methylsulfanyl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)propyl]-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Methylsulfanyl)propyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Methylsulfanyl)propyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Methylsulfanyl)propyl]-2-nitroaniline is unique due to the presence of both a nitro group and a methylsulfanylpropyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)-2-nitroaniline

InChI

InChI=1S/C10H14N2O2S/c1-15-8-4-7-11-9-5-2-3-6-10(9)12(13)14/h2-3,5-6,11H,4,7-8H2,1H3

InChI Key

FUNHEKRYRHNLDY-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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